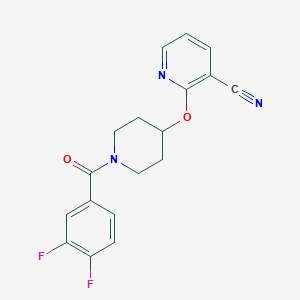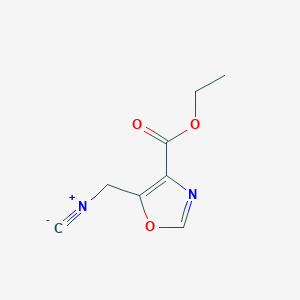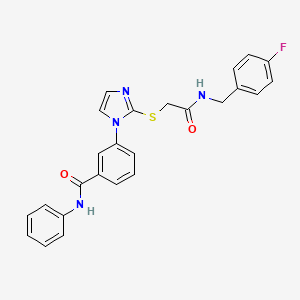![molecular formula C18H20O3 B2901524 3-[(4-Tert-butylphenoxy)methyl]benzoic acid CAS No. 225942-76-7](/img/structure/B2901524.png)
3-[(4-Tert-butylphenoxy)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(4-Tert-butylphenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C18H20O3 . It has a molecular weight of 284.35 . This compound is also known as "4-(4-TERT-BUTYL-PHENOXYMETHYL)-BENZOIC ACID" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The structure can be represented by the canonical SMILES string:CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 284.35 . Its physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
3-[(4-Tert-butylphenoxy)methyl]benzoic acid has a variety of scientific research applications. It is used as a reagent in organic synthesis, and is also used in the synthesis of other compounds. It can also be used as an intermediate in the synthesis of pharmaceuticals. Additionally, this compound is used in the synthesis of various polymers, and can be used in the manufacture of paints, coatings, and other materials.
Mecanismo De Acción
Target of Action
Similar compounds such as 4-tert-butylbenzoic acid have been used as potent yeast sirtuin (sir2p) inhibitors . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position due to the resonance stabilization . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and substitution reactions at the benzylic position . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (28435 g/mol) and other properties such as its boiling point (4443±380 ℃ at 760 mmHg) and density (11±01 g/cm^3) could potentially influence its pharmacokinetics .
Result of Action
Similar compounds such as 4-tert-butylbenzoic acid have been used as potent yeast sirtuin (sir2p) inhibitors , suggesting potential cellular effects related to sirtuin inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-Tert-butylphenoxy)methyl]benzoic acid has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is available in a variety of forms, such as powders, solutions, and solid-state forms. Additionally, it is stable and has a long shelf-life. However, this compound also has some limitations. It is not soluble in water, and it can be toxic if not handled properly.
Direcciones Futuras
There are several potential future directions for 3-[(4-Tert-butylphenoxy)methyl]benzoic acid research. One potential direction is the development of new and more efficient synthesis methods for this compound. Additionally, this compound could be studied further to determine its potential therapeutic applications. Another potential direction is the development of new and improved analytical methods for this compound. Finally, this compound could be studied further to determine its potential toxicity and environmental effects.
Métodos De Síntesis
3-[(4-Tert-butylphenoxy)methyl]benzoic acid is synthesized through a three-step process. First, 4-tert-butylphenol is reacted with acetic anhydride in the presence of pyridine. This reaction yields 4-tert-butylacetophenone. Then, 4-tert-butylacetophenone is reacted with sodium hydroxide in the presence of ethanol to form 4-tert-butylphenoxyacetic acid. Finally, the acid is reacted with methyl iodide in the presence of sodium hydroxide to form this compound.
Safety and Hazards
Propiedades
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)15-7-9-16(10-8-15)21-12-13-5-4-6-14(11-13)17(19)20/h4-11H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIKRBKXKSWSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2901443.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2901445.png)
![6-Mercapto-5-propyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B2901449.png)
![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2901450.png)
![3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde](/img/structure/B2901452.png)
![tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate](/img/structure/B2901455.png)
![2-(benzylthio)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2901456.png)




![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2901464.png)